N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
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Description
N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C33H35N3O8 and its molecular weight is 601.656. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N4-Acetyl-5’-O-DMT-2’-O-methylcytidine It is synthesized to be used as an enzyme-linked probe . It is labeled with biotin and can be detected by binding to an antibody which has been labeled with a fluorescent tag .
Mode of Action
The compound interacts with its targets (antibodies) through a binding process. The biotin label on the compound allows it to be detected when it binds to an antibody that has been labeled with a fluorescent tag .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of modified nucleic acids utilized for treating various diseases like cancer, viral infections, and genetic disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N4-Acetyl-5’-O-DMT-2’-O-methylcytidine The compound is synthesized on a solid phase and then cleaved from the support material . The spacer arm is added to the 5’ end of the nucleotide and the 3’-OH group is modified with 2’-O-methyl groups .
Result of Action
The result of the action of N4-Acetyl-5’-O-DMT-2’-O-methylcytidine It has been shown to be sensitive in techniques such as solid phase synthesis, nucleic acid research, and immunoassays .
Action Environment
The compound’s sensitivity in various techniques suggests that it may be influenced by factors such as the conditions of the assay or the environment in which the compound is stored or used .
Biochemical Analysis
Biochemical Properties
N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide plays a significant role in biochemical reactions due to its structural similarity to natural cytidine. It interacts with various enzymes and proteins involved in nucleic acid synthesis and modification. For instance, it can be used as a substrate for enzymes that catalyze the addition of biotin or fluorescent tags to nucleotides, facilitating the detection and analysis of nucleic acids . The interactions between this compound and biomolecules are primarily based on its ability to mimic natural nucleotides, allowing it to participate in enzymatic reactions and binding processes.
Cellular Effects
This compound influences various cellular processes by integrating into nucleic acids and affecting their function. This compound can alter cell signaling pathways, gene expression, and cellular metabolism by modifying the structure and function of RNA and DNA molecules. Its incorporation into nucleic acids can lead to changes in the stability and translation of mRNA, ultimately impacting protein synthesis and cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with enzymes and nucleic acids. This compound can inhibit or activate specific enzymes involved in nucleic acid synthesis and modification. For example, it can act as a competitive inhibitor for enzymes that recognize natural cytidine, thereby affecting the overall rate of nucleic acid synthesis . Additionally, it can induce changes in gene expression by altering the methylation patterns of DNA and RNA molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable when stored at low temperatures (e.g., -20°C) and can maintain its activity for extended periods . Its stability and effectiveness may decrease over time due to degradation processes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively modify nucleic acids without causing significant toxicity . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways related to nucleic acid synthesis and modification. It interacts with enzymes such as methyltransferases and polymerases, which play crucial roles in the methylation and elongation of nucleic acids . This compound can also affect metabolic flux by altering the levels of specific metabolites involved in nucleotide biosynthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and subsequently incorporated into nucleic acids . The compound’s distribution within tissues is influenced by its interactions with binding proteins and transporters, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, for example, allows it to interact with DNA and RNA molecules, thereby influencing gene expression and nucleic acid metabolism .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O8/c1-21(37)34-28-18-19-36(32(39)35-28)31-30(42-4)29(38)27(44-31)20-43-33(22-8-6-5-7-9-22,23-10-14-25(40-2)15-11-23)24-12-16-26(41-3)17-13-24/h5-19,27,29-31,38H,20H2,1-4H3,(H,34,35,37,39)/t27-,29-,30-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINUHOJILDNELQ-PMFUCWTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743381 |
Source
|
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199593-08-3 |
Source
|
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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